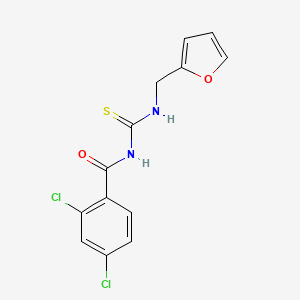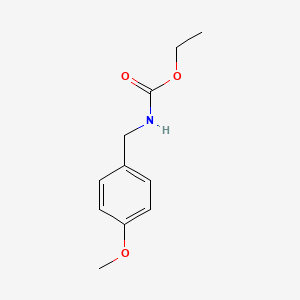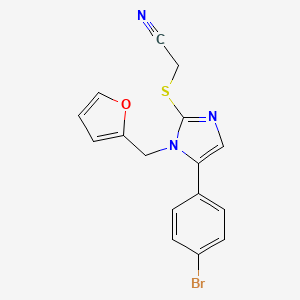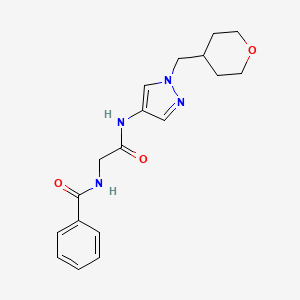
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel compounds with structural similarities to N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have been synthesized and structurally analyzed. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and its crystal structure analysis provided insights into the molecular configuration and potential applications in medicinal chemistry (Xue Si-jia, 2011).
Pharmacological Potential
- Research on structurally related compounds has shown potential in pharmacology. For instance, studies on acetylcholinesterase inhibitors, including compounds with similar structural components, have highlighted their significance in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1995).
Receptor Binding and Activity
- Investigations into compounds with similar structures have explored their receptor binding activities. Dual dopamine D2 and serotonin 5-HT1A receptor profiles were observed in arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, indicating potential applications in neurological and psychiatric disorders (N. Ullah et al., 2015).
Metabolism and Excretion Studies
- Metabolic pathways and excretion mechanisms of similar compounds have been studied. For example, the human metabolites of YM758, an If channel inhibitor, were identified, providing insights into the renal and hepatic excretion processes of these compounds (K. Umehara et al., 2009).
Anti-inflammatory and Antibacterial Activities
- Compounds with similar structures have exhibited anti-inflammatory and antibacterial properties. The activities of derivatives like triazole, pyrazole, and oxadiazine derivatives highlight their potential in developing new therapeutic agents (F. Bassyouni et al., 2012).
Molecular Docking and Computational Studies
- Molecular docking and computational studies on analogs have provided insights into their binding affinities and interactions with biological targets, which is crucial for drug design and development (Aamal A. Al-Mutairi et al., 2021).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would depend on the specific structure and functional groups of the compound.
Mode of action
The mode of action of indole derivatives can vary widely, depending on their specific structure and the receptors they bind to . The mode of action of “N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would need to be determined through experimental studies.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would be related to the receptors it binds to and the downstream effects of this binding.
Result of action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects . The effects of “N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would be related to its specific targets and mode of action.
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-6-8-20(9-7-19)17-27-25(31)26(32)28-18-24(30-13-4-3-5-14-30)21-10-11-23-22(16-21)12-15-29(23)2/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXVZZTEDQQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2614090.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)



![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)



![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)


